molecular formula C22H26ClN3O3 B3437053 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide

Cat. No. B3437053
M. Wt: 415.9 g/mol
InChI Key: VOUPPDFTRBBANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide (also known as BCTC) is a chemical compound that has been widely studied for its potential applications in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in the perception of pain, heat, and other sensory stimuli.

Scientific Research Applications

BCTC has been studied extensively for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the perception of pain, heat, and other sensory stimuli. BCTC has been used to investigate the role of TRPV1 in various physiological processes, including pain perception, thermoregulation, and inflammation. It has also been used to study the effects of TRPV1 antagonism in animal models of pain and inflammation.

Mechanism of Action

BCTC acts as a potent and selective antagonist of TRPV1 by binding to the channel and preventing the influx of calcium ions. This leads to a decrease in the release of neurotransmitters that are involved in pain perception, such as substance P and calcitonin gene-related peptide (CGRP).
Biochemical and physiological effects:
BCTC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to reduce fever and increase thermoregulation in animal models of fever. BCTC has also been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCTC in lab experiments is its potency and selectivity as a TRPV1 antagonist. This allows for more precise investigations into the role of TRPV1 in various physiological processes. However, one limitation of using BCTC is its relatively short half-life, which can make it difficult to maintain a consistent level of TRPV1 antagonism over time.

Future Directions

There are a number of future directions for research on BCTC and its applications in scientific research. One area of interest is the role of TRPV1 in various disease states, such as chronic pain, cancer, and inflammation. Another area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings. Additionally, there is potential for the use of BCTC in combination with other drugs or therapies to enhance their efficacy.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-3-4-21(27)26-13-11-25(12-14-26)20-10-7-17(15-19(20)23)24-22(28)16-5-8-18(29-2)9-6-16/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUPPDFTRBBANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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